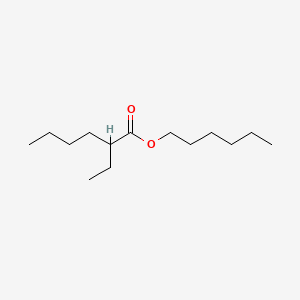
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid is a synthetic organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a bromine and chlorine substituted phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino group is then coupled with a butyric acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound could modulate biochemical pathways related to its structure and functional groups.
類似化合物との比較
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the bromine and chlorine substituents.
4-(2-bromo-5-chlorophenyl)butyric Acid: Lacks the Boc-protected amino group.
3-amino-4-(2-bromo-5-chlorophenyl)butyric Acid: Lacks the Boc protection.
特性
分子式 |
C15H19BrClNO4 |
|---|---|
分子量 |
392.67 g/mol |
IUPAC名 |
4-(2-bromo-5-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(17)4-5-12(9)16/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
DTBUIZZKUKMOMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


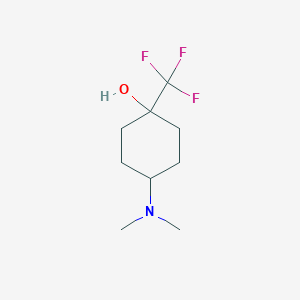
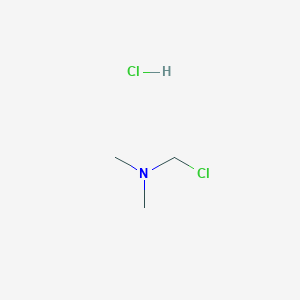
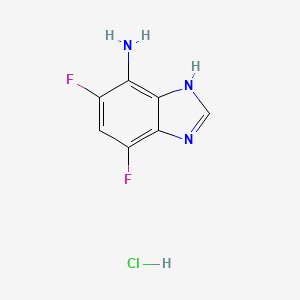
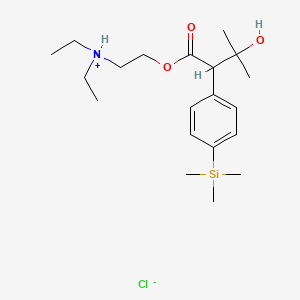

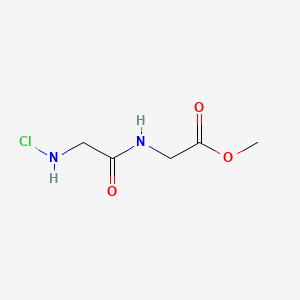
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
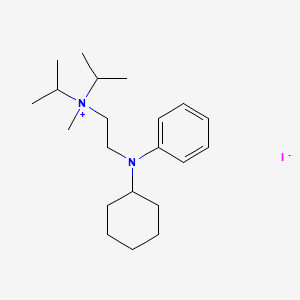
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)


![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
